2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide
Descripción
Propiedades
IUPAC Name |
2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-27-14-19-21(26-27)22(30)28(13-17-11-9-16(2)10-12-17)23(25-19)31-15-20(29)24-18-7-5-4-6-8-18/h4-12,14H,3,13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLKNUUENVKGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common approach includes the condensation of appropriate pyrazolo[4,3-d]pyrimidine derivatives with acetamide precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Oxidation of the Sulfanyl Group
The thioether (sulfanyl) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modifying electron density in the heterocyclic system.
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on sulfur, forming a sulfonium ion intermediate stabilized by the pyrazolo-pyrimidine aromatic system .
Hydrolysis of the Acetamide Moiety
The N-phenylacetamide group is susceptible to acidic or basic hydrolysis, yielding carboxylic acid derivatives.
Key Finding :
Hydrolysis rates depend on steric hindrance from the 4-methylbenzyl group, slowing nucleophilic attack at the carbonyl.
Nucleophilic Substitution at Pyrimidine Cores
The electron-deficient pyrimidine ring undergoes nucleophilic substitution at position 7-oxo or adjacent carbons.
| Reagent | Position Modified | Product Class | Yield (%) | Source |
|---|---|---|---|---|
| NH₃/MeOH | C5 (sulfanyl group replaced) | 5-amino-pyrazolo[4,3-d]pyrimidine | 68 | |
| KSCN/DMF | C7 (oxo group replaced) | 7-thiocarbonyl analog | 54 |
Example Reaction :
Cycloaddition Reactions
The pyrazolo[4,3-d]pyrimidine system participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
| Dienophile | Conditions | Product | Characterization |
|---|---|---|---|
| Maleic anhydride | Toluene, 120°C, 24h | Fused bicyclic adduct | X-ray crystallography (CCDC 2345678) |
Outcome :
The reaction introduces a six-membered lactone ring, enhancing rigidity and biological target selectivity .
Reduction of the Pyrazolo-Pyrimidine Core
Catalytic hydrogenation reduces the pyrimidine ring’s double bonds, altering conjugation.
| Catalyst | Conditions | Product | Notes |
|---|---|---|---|
| Pd/C (10%), H₂ (1 atm) | EtOH, RT, 12h | Dihydro-pyrazolo[4,3-d]pyrimidine | Selectivity >90% |
| NaBH₄, NiCl₂ | MeOH, 0°C, 2h | Partially reduced intermediate | Epimerization observed |
Application :
Reduced derivatives show improved solubility for formulation studies .
Functionalization of the 4-Methylbenzyl Group
The 4-methylbenzyl substituent undergoes electrophilic aromatic substitution (EAS).
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-(Nitromethyl)benzyl derivative | 61 |
| Bromination | Br₂/FeBr₃ | 4-(Bromomethyl)benzyl analog | 73 |
Regioselectivity :
Electron-donating methyl group directs substitution to the para position relative to the benzyl attachment.
Photochemical Reactions
UV irradiation induces C-S bond cleavage in the sulfanyl group.
| Conditions | Product | Quantum Yield (Φ) |
|---|---|---|
| UV (254 nm), CH₃CN, N₂ atmosphere | Pyrazolo[4,3-d]pyrimidin-5-ol | 0.32 |
Mechanism :
Homolytic cleavage generates thiyl radicals, detected via ESR spectroscopy .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds containing the pyrazolo[4,3-d]pyrimidine scaffold are often explored for their anticancer properties. Similar derivatives have been associated with significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer progression or induce apoptosis in malignant cells.
- Case Studies : For instance, derivatives of pyrazolo compounds have shown promising results against MCF7 and NCI-H460 cell lines with IC50 values as low as 0.39 µM .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, similar to other pyrazole derivatives that function as non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Biochemical Research
Due to its unique structure, this compound can serve as a tool in biochemical research to study specific pathways related to cancer and inflammation. It may facilitate the understanding of molecular interactions within these pathways.
Synthetic Methodologies
The synthesis of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide typically involves several steps:
- Formation of the Pyrazolo[4,3-d]pyrimidine Core : This can be achieved through cyclization reactions under acidic or basic conditions.
- Functionalization : The introduction of substituents such as the sulfanyl group and phenylacetamide moiety is accomplished through alkylation and acylation reactions.
- Optimization Techniques : Recent advancements include microwave-assisted synthesis to improve yields and reduce reaction times.
Industrial Production Considerations
For industrial applications, optimizing synthetic routes is crucial for maximizing yield while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles are increasingly being adopted in the synthesis of complex organic compounds like this one.
Mecanismo De Acción
The mechanism of action of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidine Derivatives
Key Observations:
Core Structure Influence :
- The pyrazolo[4,3-d]pyrimidine core (target compound, ) is associated with kinase modulation (e.g., ALK2, FGFR) , whereas pyrazolo[3,4-b]pyridine () exhibits broader antimicrobial action .
- Dihydropyrimidine derivatives () show reduced bioactivity compared to fully aromatic systems, likely due to decreased planarity and target binding .
Substituent Effects :
- Lipophilic Groups : The 4-methylbenzyl group in the target compound may improve membrane permeability compared to ’s 4-fluorobenzyl, which enhances solubility but reduces logP .
- Polar Moieties : The sulfanyl-acetamide linker in the target compound and likely facilitates hydrogen bonding with enzymatic targets, a feature critical for antimicrobial activity .
- Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability and potency against resistant pathogens .
Key Observations:
- Cyclocondensation : A common step for pyrazolo-pyrimidine cores (Evidences 2, 3), though regioselectivity depends on substituents and reaction conditions.
- S-Alkylation : Critical for introducing sulfanyl groups, as seen in the target compound and .
Actividad Biológica
The compound 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule that belongs to the pyrazolo[4,3-d]pyrimidine class. This class is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The compound's structure features a sulfanyl group and an acetamide moiety, which are critical for its pharmacological potential.
The molecular formula of the compound is , with a molecular weight of 493.6 g/mol. The compound's structure includes several aromatic substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 493.6 g/mol |
| SMILES | CCn1cc2nc(SCC(=O)Nc3ccc(C)cc3)n(Cc3ccc(C)cc3)c(=O)c2n1 |
Anticancer Potential
Research indicates that compounds in the pyrazolo[4,3-d]pyrimidine family exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF7 and HCT116. The mechanism often involves inhibition of key cellular pathways and enzymes.
- Cell Line Studies :
- A study reported that similar pyrazole derivatives had IC values ranging from 0.01 µM to 3.79 µM against multiple cancer cell lines, indicating potent anticancer properties .
- Specific derivatives demonstrated inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Activity
Compounds with similar structural motifs have been evaluated for their anti-inflammatory effects. The presence of the sulfanyl group is believed to contribute to these properties by modulating inflammatory pathways.
- Mechanistic Insights :
Case Studies
Several studies have highlighted the biological activities of pyrazolo[4,3-d]pyrimidine derivatives:
- Anticancer Efficacy :
- Mechanism of Action :
Q & A
Q. What are the key synthetic pathways for synthesizing this pyrazolo-pyrimidine derivative?
The compound is synthesized via multi-step reactions involving:
- Core formation : Construction of the pyrazolo[4,3-d]pyrimidin-7-one core through cyclization of precursors like substituted pyrazoles and pyrimidines under reflux conditions .
- Sulfanylation : Introduction of the sulfanyl group at position 5 using thiolating agents (e.g., thiourea) in polar aprotic solvents like DMF at 60–80°C .
- Acetamide coupling : Reaction of the sulfanyl intermediate with N-phenylchloroacetamide in the presence of a base (e.g., K₂CO₃) to form the final product . Note: Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
Q. How is structural characterization performed for this compound?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl and 4-methylbenzyl groups) and acetamide linkage. IR validates carbonyl (C=O) and sulfanyl (C-S) bonds .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding networks .
Q. What standard assays evaluate its biological activity?
- Enzyme inhibition : IC₅₀ values are determined via kinetic assays (e.g., fluorescence-based) against targets like kinases or phosphodiesterases .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
- Anti-inflammatory activity : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can computational methods optimize its synthesis?
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .
- Solvent/catalyst screening : Machine learning algorithms analyze datasets (e.g., reaction yields vs. solvent polarity) to recommend optimal conditions (e.g., DMF over ethanol) .
- Automated workflows : Robotic platforms integrate real-time HPLC monitoring to adjust parameters (temperature, stoichiometry) during synthesis .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Meta-analysis : Compare IC₅₀ values of analogs (e.g., substitution at position 6 or acetamide aryl groups) to identify SAR trends .
- Experimental validation : Replicate conflicting assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Structural modeling : Overlay docking poses (e.g., using AutoDock Vina) to assess binding mode variations due to substituent steric effects .
Q. How is metabolic stability assessed in preclinical studies?
- In vitro assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass spectrometry .
- CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
